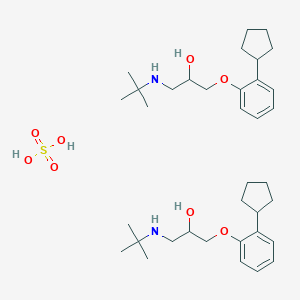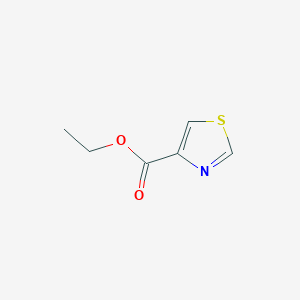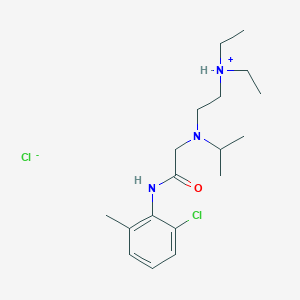
6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride, commonly known as Lidocaine, is a local anesthetic drug used in medical procedures to numb a specific area of the body. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become a widely used anesthetic in the medical field.
作用機序
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This mechanism of action makes it an effective local anesthetic.
生化学的および生理学的効果
Lidocaine has been shown to have various biochemical and physiological effects on the body. It can cause vasodilation, decrease heart rate, and reduce myocardial contractility. It has also been shown to inhibit platelet aggregation and reduce inflammation.
実験室実験の利点と制限
Lidocaine is a widely used anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, it has been shown to have some limitations, such as potential interference with certain experimental assays and the need for caution when interpreting results due to its potential effects on cellular and physiological processes.
将来の方向性
There are several potential future directions for research on Lidocaine. One area of interest is the development of new formulations and delivery methods for more targeted and effective pain management. Another area of research is the investigation of Lidocaine's potential therapeutic applications in conditions such as cancer pain management and neuropathic pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Lidocaine on the body and its potential interactions with other drugs and substances.
In conclusion, Lidocaine is a widely used local anesthetic drug that has been extensively studied for its potential therapeutic applications in various medical conditions. Its mechanism of action involves blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. While it has several advantages in laboratory experiments, caution is needed when interpreting results due to its potential effects on cellular and physiological processes. There are several potential future directions for research on Lidocaine, including the development of new formulations and delivery methods for more targeted pain management and further investigation of its potential therapeutic applications in various medical conditions.
合成法
The synthesis of Lidocaine involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This compound is then reacted with diethylamine and isopropylamine to form 6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride.
科学的研究の応用
Lidocaine has been extensively studied for its potential therapeutic applications in various medical conditions such as neuropathic pain, arrhythmias, and postoperative pain management. It has also been used in dentistry and ophthalmology as a local anesthetic.
特性
CAS番号 |
102489-51-0 |
|---|---|
製品名 |
6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride |
分子式 |
C18H31Cl2N3O |
分子量 |
376.4 g/mol |
IUPAC名 |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-propan-2-ylamino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30ClN3O.ClH/c1-6-21(7-2)11-12-22(14(3)4)13-17(23)20-18-15(5)9-8-10-16(18)19;/h8-10,14H,6-7,11-13H2,1-5H3,(H,20,23);1H |
InChIキー |
ACICUOKESZVAFL-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN(CC(=O)NC1=C(C=CC=C1Cl)C)C(C)C.[Cl-] |
正規SMILES |
CC[NH+](CC)CCN(CC(=O)NC1=C(C=CC=C1Cl)C)C(C)C.[Cl-] |
同義語 |
2-[(2-chloro-6-methyl-phenyl)carbamoylmethyl-propan-2-yl-amino]ethyl-d iethyl-azanium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



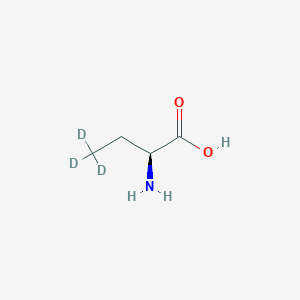
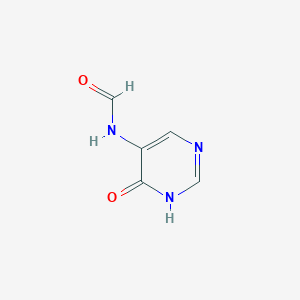
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
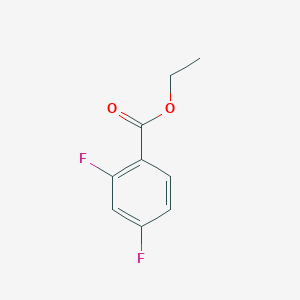
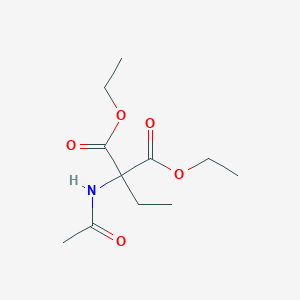
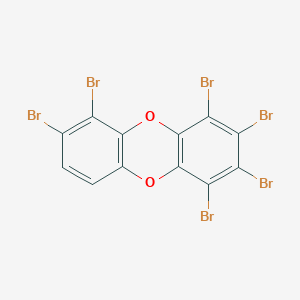
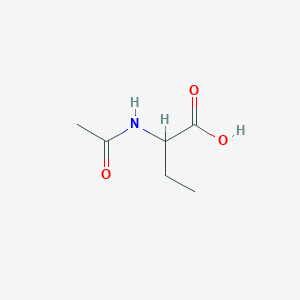
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)
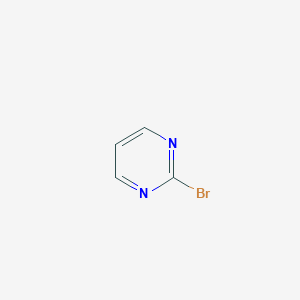
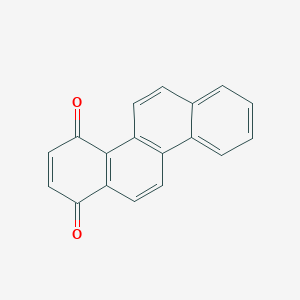

![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)
